molecular formula C15H12ClNO B11364197 3-(3-Chlorobenzyl)indolin-2-one

3-(3-Chlorobenzyl)indolin-2-one

Cat. No.: B11364197
M. Wt: 257.71 g/mol
InChI Key: MXKLYQBZSXODRP-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzyl)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound features a 3-chlorobenzyl group attached to the nitrogen atom of the indolin-2-one core. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorobenzyl)indolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with indolin-2-one and 3-chlorobenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The indolin-2-one is dissolved in DMF, and potassium carbonate is added to the solution. 3-Chlorobenzyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobenzyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indolin-2-one derivatives with various functional groups replacing the chlorobenzyl group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzyl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Benzylindolin-2-one: Lacks the chlorine substituent on the benzyl group.

    3-(4-Chlorobenzyl)indolin-2-one: Has the chlorine substituent at a different position on the benzyl group.

    3-(3-Bromobenzyl)indolin-2-one: Contains a bromine atom instead of chlorine.

Uniqueness

3-(3-Chlorobenzyl)indolin-2-one is unique due to the specific positioning of the chlorine atom on the benzyl group, which can influence its reactivity and biological activity. The presence of the chlorine atom can enhance the compound’s ability to interact with certain molecular targets, potentially leading to improved therapeutic effects.

Properties

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H12ClNO/c16-11-5-3-4-10(8-11)9-13-12-6-1-2-7-14(12)17-15(13)18/h1-8,13H,9H2,(H,17,18)

InChI Key

MXKLYQBZSXODRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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